![molecular formula C15H10F2N2O B2759556 5-氟-4-[(4-氟苯基)甲氧基]喹唑啉 CAS No. 866009-23-6](/img/structure/B2759556.png)

5-氟-4-[(4-氟苯基)甲氧基]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

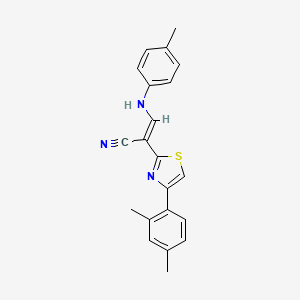

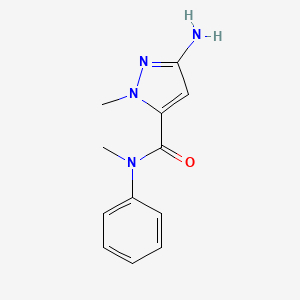

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The molecule also contains two fluorine atoms and a methoxy group attached to the phenyl ring.科学研究应用

合成与结构分析

氟代衍生物的合成:孙等人(2019 年)的一项研究探索了与 5-氟-4-[(4-氟苯基)甲氧基]喹唑啉相关的氟代衍生物的合成和晶体结构,重点关注它们的抗炎活性。这些衍生物表现出增强的溶解性和科学研究应用的潜力,尤其是在研究它们的结构和物理化学性质方面 (Sun, Gao, Wang, & Hou, 2019)。

喹唑啉衍生物的表征:龚平(2005 年)报道了一种特定喹唑啉衍生物的合成路线,重点介绍了提高合成效率和产率的方法。这项研究为基于喹唑啉的化合物的新的合成策略的开发奠定了基础,这对于各种科学研究至关重要 (Gong Ping, 2005)。

生物活性

抗菌筛选:Selvam 和 Palanirajan(2010 年)合成并筛选了一系列噻唑并喹唑啉衍生物的抗菌和抗真菌活性。这项研究有助于了解喹唑啉衍生物在解决微生物耐药性方面的更广泛应用 (Selvam & Palanirajan, 2010)。

激酶活性的抑制:一种衍生物 ZD6474 对血管内皮生长因子信号传导、血管生成和肿瘤生长表现出抑制作用,展示了该化合物在癌症研究和探索新的治疗靶点方面的潜力 (Wedge et al., 2002)。

作用机制

Target of Action

The primary target of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects several biochemical pathways. The primary pathway is the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are typically metabolized in the liver .

Result of Action

The molecular and cellular effects of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR tyrosine kinase, the compound disrupts critical signaling pathways, leading to the death of cancer cells .

属性

IUPAC Name |

5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLSTMCDHIXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2759475.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)

![1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B2759482.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2759485.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2759491.png)